molecular formula C10H7Br2N3O B12623596 2-Bromo-1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 911293-41-9

2-Bromo-1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B12623596
CAS No.: 911293-41-9
M. Wt: 344.99 g/mol
InChI Key: GHEVBISEQDWHCS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H7Br2N3O and its molecular weight is 344.99 g/mol. The purity is usually 95%.
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Properties

CAS No.

911293-41-9

Molecular Formula

C10H7Br2N3O

Molecular Weight

344.99 g/mol

IUPAC Name

2-bromo-1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C10H7Br2N3O/c11-8-3-1-7(2-4-8)9(16)10(12)15-6-13-5-14-15/h1-6,10H

InChI Key

GHEVBISEQDWHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(N2C=NC=N2)Br)Br

Origin of Product

United States

Biological Activity

2-Bromo-1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This compound belongs to the triazole class, which is known for various pharmacological properties including antimicrobial, antifungal, and anticancer effects. The structural characteristics of this compound suggest that it may interact with biological targets in significant ways.

Chemical Structure and Properties

The chemical formula for this compound is C10H7Br2N3OC_{10}H_{7}Br_{2}N_{3}O. The compound features a brominated phenyl group and a triazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular Weight344.99 g/mol
CAS Number911293-41-9
LogP2.817
PSA47.78 Ų

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit a broad spectrum of biological activities. The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. In particular, studies have demonstrated that similar compounds exhibit potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Antifungal Activity

The antifungal properties of triazoles are well-documented. They inhibit the synthesis of ergosterol in fungal cell membranes. Given the structural similarity to other known antifungal agents, it is hypothesized that this compound may exhibit similar effects.

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer potential. The presence of bromine in the structure may enhance the lipophilicity and bioavailability of the compound, potentially leading to increased cytotoxicity against cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives analogous to this compound:

  • Antimicrobial Screening : A study screened various triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens, revealing moderate antibacterial activity comparable to standard antibiotics .
  • Antifungal Efficacy : Another investigation assessed the antifungal properties against Candida albicans, finding that certain substituted triazoles inhibited fungal growth at micromolar concentrations .
  • Cytotoxicity Tests : Research on related compounds showed that they induced apoptosis in cancer cell lines such as HeLa and MCF7, suggesting potential therapeutic applications in oncology .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for pathogen survival and proliferation.
  • Disruption of Membrane Integrity : By integrating into lipid membranes or interacting with membrane proteins, these compounds can compromise cellular integrity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against a range of bacterial strains. Studies have demonstrated that derivatives containing the triazole moiety can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-bromo-1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Research indicates that triazole derivatives can act as anticancer agents by interfering with cellular processes. The presence of bromine in the structure enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells . The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for tumor growth.

Inhibition of Enzymes
The compound has been studied for its ability to inhibit certain enzymes such as VIM-2 Metallo-β-Lactamase and α-glucosidases. These enzymes are important in various biochemical pathways, and their inhibition can lead to therapeutic effects in treating infections and metabolic disorders .

Agricultural Chemistry

Fungicidal Properties
Triazole compounds are well-known for their fungicidal properties. The application of this compound could provide a novel approach to controlling fungal diseases in crops. The mechanism typically involves disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Pesticide Development
The compound's unique structure allows it to be explored as a potential pesticide. Its effectiveness against specific pests can be evaluated through field trials, contributing to sustainable agricultural practices by reducing reliance on traditional pesticides that may have broader ecological impacts .

Materials Science

Synthesis of Novel Materials
In materials science, this compound can serve as a building block for synthesizing new materials with desirable properties. Its incorporation into polymer matrices or as part of coordination complexes can lead to materials with enhanced thermal stability or electrical conductivity .

Nanotechnology Applications
The compound may also find applications in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for creating nanostructures that could be used in various applications ranging from drug delivery systems to sensors .

Several studies highlight the efficacy of triazole derivatives similar to this compound:

  • Antibacterial Activity Study: A study demonstrated that triazole derivatives exhibited a broad spectrum of antibacterial activity against nosocomial pathogens .
  • Fungicide Development: Research focused on developing new fungicides based on triazole structures showed promising results against Fusarium species affecting crops .
  • Nanomaterials Research: Investigations into metal-triazole complexes revealed their potential use in creating advanced nanomaterials for drug delivery systems .

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